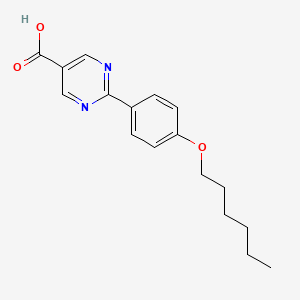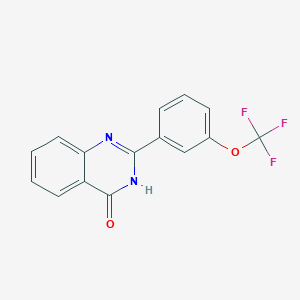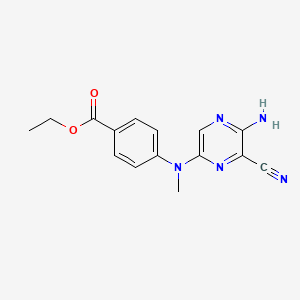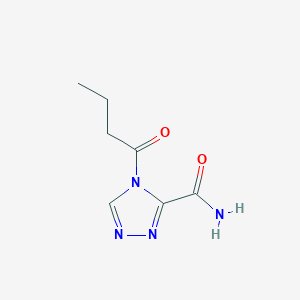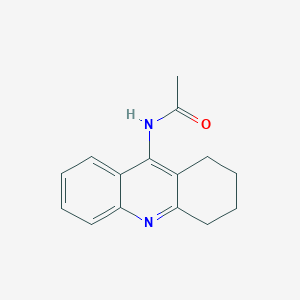
1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide is a chemical compound with the molecular formula C13H17N It is a derivative of acridine, a heterocyclic organic compound This compound is known for its unique structure, which includes a fully hydrogenated acridine ring system and a carbothioamide group
Métodos De Preparación
The synthesis of 1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide typically involves the hydrogenation of acridine derivatives followed by the introduction of a carbothioamide group. The reaction conditions often include the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the carbothioamide group can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparación Con Compuestos Similares
1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide can be compared with other similar compounds such as:
Acridine: The parent compound, which is less hydrogenated and lacks the carbothioamide group.
1,2,3,4,5,6,7,8-Octahydroacridine: A fully hydrogenated derivative of acridine without the carbothioamide group.
Carbothioamide derivatives: Compounds with similar functional groups but different core structures.
The uniqueness of this compound lies in its fully hydrogenated acridine ring system combined with the carbothioamide group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
53400-94-5 |
|---|---|
Fórmula molecular |
C14H18N2S |
Peso molecular |
246.37 g/mol |
Nombre IUPAC |
1,2,3,4,5,6,7,8-octahydroacridine-4-carbothioamide |
InChI |
InChI=1S/C14H18N2S/c15-14(17)11-6-3-5-10-8-9-4-1-2-7-12(9)16-13(10)11/h8,11H,1-7H2,(H2,15,17) |
Clave InChI |
BIIRDNGOVKNGSE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NC3=C(CCCC3C(=S)N)C=C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


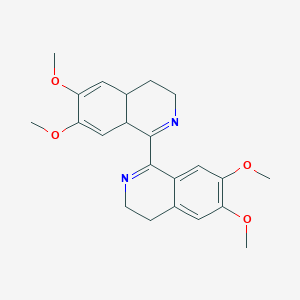
![N-[9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12917765.png)
![Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dibromo-](/img/structure/B12917778.png)
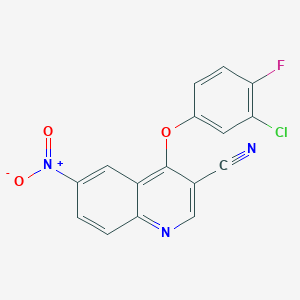
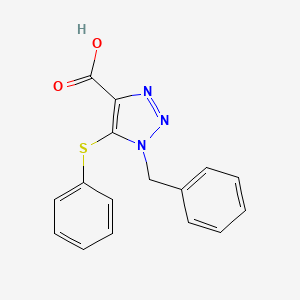

![3-[1-Methyl-3-(3-methylbutyl)pyrrolidin-3-yl]phenol](/img/structure/B12917796.png)
